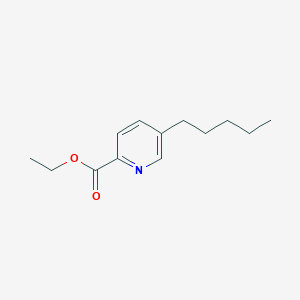

5-Pentyl-pyridine-2-carboxylic acid ethyl ester

CAS No.: 108734-05-0

Cat. No.: VC18671655

Molecular Formula: C13H19NO2

Molecular Weight: 221.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 108734-05-0 |

|---|---|

| Molecular Formula | C13H19NO2 |

| Molecular Weight | 221.29 g/mol |

| IUPAC Name | ethyl 5-pentylpyridine-2-carboxylate |

| Standard InChI | InChI=1S/C13H19NO2/c1-3-5-6-7-11-8-9-12(14-10-11)13(15)16-4-2/h8-10H,3-7H2,1-2H3 |

| Standard InChI Key | JBIAPGHGDHCEQQ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCC1=CN=C(C=C1)C(=O)OCC |

Introduction

Synthesis and Reaction Mechanisms

Esterification Methodology

The synthesis of 5-pentyl-pyridine-2-carboxylic acid ethyl ester follows classical esterification protocols. The reaction involves the condensation of 5-pentyl-pyridine-2-carboxylic acid with ethanol in the presence of an acid catalyst, typically sulfuric acid, under reflux conditions . A key advancement in this process, as described in US2758999A, eliminates the need for post-reaction neutralization and solvent extraction. Instead, a pre-formed catalyst—a salt derived from pyridine carboxylic acid esters and sulfuric acid—enables direct distillation of the ester, improving yield (up to 85–97%) and reducing costs .

Reaction Steps:

-

Catalyst Preparation: Refluxing nicotinic acid, butanol, and sulfuric acid forms a non-volatile salt catalyst.

-

Esterification: Adding 5-pentyl-pyridine-2-carboxylic acid and ethanol to the catalyst mixture under reflux.

-

Distillation: Excess alcohol is removed, followed by vacuum distillation of the ester .

Physicochemical Properties

Structural and Spectral Data

-

Spectroscopic Data:

Thermodynamic and Solubility Properties

-

LogP: Estimated at 3.2 (indicating high lipophilicity due to the pentyl chain).

-

Solubility: Miscible in organic solvents (e.g., ethanol, ethyl ether); insoluble in water .

Applications in Research

Organic Synthesis

The compound serves as a precursor in cyclization reactions. For instance, microwave-assisted synthesis of 1,2,4-oxadiazoles from arylamidoximes and ethyl hexanoate highlights its utility in heterocyclic chemistry .

Comparative Analysis with Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume